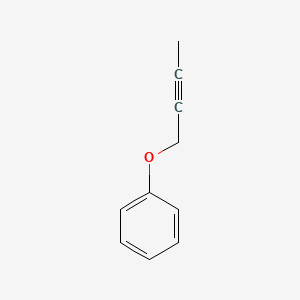

(But-2-yn-1-yloxy)benzene

Description

(But-2-yn-1-yloxy)benzene is an aromatic ether characterized by a benzene ring substituted with a propargyl ether group (-O-C≡C-CH2CH3). Its molecular formula is C10H10O, with a molecular weight of 146.19 g/mol. The alkyne moiety introduces rigidity and reactivity, making it a candidate for applications in organic synthesis, such as cycloaddition reactions or catalytic transformations. While specific data on its physical properties (e.g., melting/boiling points) are unavailable in the provided evidence, its structural features suggest moderate polarity and lower boiling points compared to esters or alcohols due to the absence of strong hydrogen-bonding groups.

Properties

IUPAC Name |

but-2-ynoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-3-9-11-10-7-5-4-6-8-10/h4-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMLTGPNQUTCPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293471 | |

| Record name | but-2-ynyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13610-09-8 | |

| Record name | but-2-ynyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (But-2-yn-1-yloxy)benzene typically involves the reaction of phenol with 2-butyne-1-ol in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The reaction is carried out at room temperature, and the product is obtained in good yields .

Industrial Production Methods

While specific industrial production methods for (But-2-yn-1-yloxy)benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(But-2-yn-1-yloxy)benzene can undergo various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Diketones or carboxylic acids.

Reduction: Alkenes or alkanes.

Substitution: Nitrobenzene, sulfonylbenzene, or halobenzene derivatives.

Scientific Research Applications

(But-2-yn-1-yloxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving alkynes.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (But-2-yn-1-yloxy)benzene involves its interaction with various molecular targets and pathways. For example, it can act as an activator of the Notch pathway by mediating the cleavage of Notch, generating the membrane-associated intermediate fragment called Notch extracellular truncation (NEXT). This plays a role in the proteolytic processing of certain proteins .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and molecular differences between (But-2-yn-1-yloxy)benzene and related compounds:

Reactivity and Chemical Behavior

- Alkyne vs. Alkene Functionality: The propargyl ether group in (But-2-yn-1-yloxy)benzene confers reactivity toward hydrogenation, cycloaddition (e.g., Huisgen reaction), or Sonogashira coupling. In contrast, compounds like 1-(But-1-en-2-yl)-2-methylbenzene exhibit alkene-based reactivity, such as electrophilic addition or polymerization.

- Halogen Influence : The chloromethyl group in 1-(But-3-en-1-yl)-2-(chloromethyl)benzene introduces polarity and susceptibility to nucleophilic attack, contrasting with the alkyne’s focus on π-system reactivity.

Biological Activity

(But-2-yn-1-yloxy)benzene, also known as prop-2-ynyloxybenzene, is a compound that has garnered attention for its diverse biological activities. This article aims to explore its biological effects, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The chemical structure of (But-2-yn-1-yloxy)benzene features an alkyne functional group attached to a benzene ring, which contributes to its reactivity and biological activity. The compound can be synthesized through various methods, including reactions with propargyl bromide.

Biological Activities

Research indicates that (But-2-yn-1-yloxy)benzene exhibits a range of biological activities:

1. Antimicrobial Activity

The compound has shown significant antimicrobial properties. In a study, it demonstrated an inhibition percentage of 55.67% against Bacillus subtilis at a concentration of 100 µg/mL, with an IC50 value of 79.9 µg/mL .

2. Antitumor Activity

Derivatives of (But-2-yn-1-yloxy)benzene have been evaluated for their antitumor effects. For instance, a derivative exhibited an inhibition percentage of 82% against the urease enzyme at a concentration of 100 µg/mL. This suggests potential applications in cancer treatment.

3. Anti-HIV Activity

Studies have indicated that the compound and its derivatives possess anti-HIV properties, making them candidates for further research in antiviral therapies .

4. Anti-proliferative Effects

The compound has been noted for its anti-proliferative effects on various cell lines, indicating its potential use in controlling cell growth in cancer therapies .

5. Central Nervous System Activities

Research also suggests that (But-2-yn-1-yloxy)benzene may exhibit activities relevant to the central nervous system, which could lead to developments in neuropharmacology .

The biological activity of (But-2-yn-1-yloxy)benzene is primarily attributed to the presence of its alkynyl groups. These groups are highly reactive and engage in click reactions that facilitate interactions with biological targets.

Biochemical Pathways

The compound acts through several biochemical pathways:

- DNA Scavenging: It inhibits DNA damage, which is crucial in cancer prevention.

- Oxidative Stress Modulation: The compound can modulate oxidative stress levels, potentially protecting cells from oxidative damage.

Research Findings and Case Studies

Several studies have highlighted the biological activity of (But-2-yn-1-yloxy)benzene:

Pharmacokinetics

The pharmacokinetics of (But-2-yn-1-yloxy)benzene suggest that it is absorbed and distributed within the body, although specific data on metabolism and excretion remain limited. Its reactive nature implies that it may interact with various biological molecules, enhancing its therapeutic potential while also necessitating caution regarding toxicity.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing (but-2-yn-1-yloxy)benzene derivatives, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkoxybenzene derivatives are often synthesized via Williamson ether synthesis using propargyl bromides and phenol derivatives under basic conditions (e.g., K₂CO₃ in DMF). Optimization involves varying solvents (e.g., THF vs. DMF), reaction temperatures (room temperature vs. reflux), and catalysts (e.g., phase-transfer catalysts). Purity is confirmed via TLC, HPLC, or GC-MS, and structural validation uses / NMR and HRMS .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize (but-2-yn-1-yloxy)benzene and its derivatives?

- Answer :

- NMR : NMR identifies protons on the benzene ring (δ 6.5–7.5 ppm) and the alkyne-proximal methylene group (δ 4.5–5.0 ppm). NMR confirms sp² carbons (δ 110–160 ppm) and sp-hybridized carbons (δ 70–90 ppm).

- IR : Stretching frequencies for C≡C (2100–2260 cm⁻¹) and C-O (1200–1300 cm⁻¹) are key.

- MS : HRMS or ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 375.1261 for a derivative in ).

Cross-referencing with crystallographic data ensures accuracy .

Q. What safety protocols are critical when handling (but-2-yn-1-yloxy)benzene in laboratory settings?

- Answer : Use fume hoods to avoid inhalation, wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy. Store in airtight containers away from oxidizers. Waste must be segregated and disposed via certified hazardous waste services. Install emergency eyewash stations and showers .

Advanced Research Questions

Q. How can crystallographic software (SHELX, ORTEP) resolve ambiguities in the molecular structure of (but-2-yn-1-yloxy)benzene derivatives?

- Answer : SHELX refines crystal structures using least-squares minimization against X-ray diffraction data. ORTEP visualizes anisotropic displacement parameters, clarifying bond lengths/angles and thermal motion. For example, SHELXL refines high-resolution data to confirm the planarity of the benzene ring and the linear geometry of the alkyne moiety. Discrepancies between spectroscopic and crystallographic data (e.g., bond-length outliers) are resolved via iterative refinement and validation tools like R-factor analysis .

Q. What strategies address contradictory data between spectroscopic and crystallographic results for alkoxy-substituted benzene derivatives?

- Answer : Contradictions (e.g., unexpected NMR shifts vs. X-ray bond lengths) may arise from dynamic effects (e.g., rotational barriers in solution). Use variable-temperature NMR to probe conformational changes. Compare DFT-calculated structures (e.g., Gaussian09) with experimental data. For crystallography, check for twinning or disorder using PLATON or OLEX2. Cross-validate with alternative techniques like Raman spectroscopy .

Q. How is (but-2-yn-1-yloxy)benzene utilized as a building block in synthesizing pharmacologically active compounds?

- Answer : The alkyne group enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to append bioactive moieties. For instance, coupling with azido-functionalized sugars or peptides creates glycoconjugates or drug candidates. Derivatives like 4-(but-2-yn-1-yloxy)cyclohexadienone ( ) serve as intermediates in anticancer agent synthesis. Reaction progress is monitored via LC-MS, and regioselectivity is controlled using Rh or Pd catalysts .

Q. What are emerging applications of (but-2-yn-1-yloxy)benzene in materials science and green chemistry?

- Answer : The compound’s rigid structure and π-conjugation make it suitable for organic semiconductors or liquid crystal precursors. In green chemistry, it is explored in solvent-free Sonogashira couplings or photocatalytic reactions using TiO₂. Life-cycle assessments (LCAs) evaluate its environmental footprint, guiding the design of biodegradable analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.